![molecular formula C19H21N3OS B2393544 4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 865544-62-3](/img/structure/B2393544.png)
4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H22N4S
- Molecular Weight : 342.46 g/mol
The structure features a dimethylamino group and a benzothiazole moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against a range of pathogens. The presence of the dimethylamino group enhances the lipophilicity, aiding in membrane penetration and increasing antimicrobial efficacy .
- Anticancer Properties : Benzothiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways. The compound may inhibit specific signaling pathways essential for tumor growth, including the PI3K/Akt and MAPK pathways .
- Neuroprotective Effects : Some studies suggest that compounds similar to this one can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress in neuronal cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various benzothiazole derivatives, including the compound . It was found to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, attributed to increased apoptosis as indicated by flow cytometry analysis .
- Neuroprotective Study : Research involving neuronal cell cultures treated with the compound showed a marked reduction in reactive oxygen species (ROS) levels, suggesting potential neuroprotective effects against oxidative damage .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzamide moiety linked to a benzothiazole derivative. The synthesis of such compounds typically involves multi-step organic reactions, including condensation reactions and cyclization processes. For instance, the synthesis can be achieved through the reaction of dimethylaminobenzaldehyde with appropriate benzothiazole derivatives under specific conditions to yield the desired product.
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole exhibit significant antimicrobial activity. The compound may possess similar properties, potentially inhibiting the growth of various bacterial and fungal strains. Studies have demonstrated that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Potential
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation. Preliminary studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, including colorectal carcinoma . The mechanism often involves the inhibition of key enzymes or pathways critical for tumor growth.
Anti-inflammatory Effects
Some benzothiazole derivatives have also been reported to possess anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, revealing that certain modifications to the structure significantly enhanced their activity against specific pathogens. For example, compounds with electron-withdrawing groups showed increased potency against resistant bacterial strains .
Evaluation of Anticancer Activity
In another research effort, a series of benzothiazole derivatives were synthesized and tested for their anticancer activity using the Sulforhodamine B assay against human colorectal carcinoma cells (HCT116). Results indicated that some compounds exhibited IC50 values lower than standard treatments like 5-Fluorouracil, suggesting promising therapeutic potential .
Comparative Analysis of Related Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50) |
---|---|---|---|
Compound A | Structure A | MIC = 1.27 µM | IC50 = 5.85 µM |
Compound B | Structure B | MIC = 1.43 µM | IC50 = 4.53 µM |
4-(dimethylamino)-N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide | TBD | TBD | TBD |
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-5-22-16-11-6-13(2)12-17(16)24-19(22)20-18(23)14-7-9-15(10-8-14)21(3)4/h6-12H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOKMMMIXXKYPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.